molecular formula C12H17N3 B13444389 (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B13444389
M. Wt: 203.28 g/mol
InChI Key: DINKAAJNPJWPAK-VIFPVBQESA-N
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Description

(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolving racemic mixtures through chiral chromatography.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Enzyme Inhibition: Some benzimidazole derivatives are known to inhibit enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds have shown activity against various microbial strains.

Medicine

    Therapeutic Agents: Benzimidazole derivatives are studied for their potential use as therapeutic agents in treating diseases such as cancer, infections, and neurological disorders.

Industry

    Agriculture: Some benzimidazole derivatives are used as fungicides and pesticides.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of (S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine: The non-chiral version of the compound.

    Other Chiral Benzimidazole Derivatives: Compounds with similar structures but different substituents or chiral centers.

Uniqueness

(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C12H17N3/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13/h4-9H,13H2,1-3H3/t9-/m0/s1

InChI Key

DINKAAJNPJWPAK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C(C)C)N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C)N

Origin of Product

United States

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